molecular formula C7H10O3 B075209 2-(2-oxocyclopentyl)acetic Acid CAS No. 1460-38-4

2-(2-oxocyclopentyl)acetic Acid

Cat. No. B075209
CAS RN: 1460-38-4
M. Wt: 142.15 g/mol
InChI Key: OLLLIBGOZUPLOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 2-(2-Oxocyclopentyl)acetic Acid and related compounds involves multiple steps, including reactions starting from basic cyclic and acyclic precursors. Vamos and Kobayashi (2008) reported an efficient, scalable preparation of both enantiomers of 2-(1-hydroxy-2-oxocyclohexyl)acetic acid using environmentally benign conditions, which could be related to the synthesis pathways of similar compounds (M. Vamos & Yoshihisa Kobayashi, 2008).

Molecular Structure Analysis

The molecular structure of related compounds, such as 2-oxo-1,2-dihydropyridine-1-acetic acid, has been elucidated through elemental analysis, IR spectrum, and single crystal X-ray diffraction, showcasing the intricacies of their crystallographic details (Zhao Jing-gui, 2005).

Chemical Reactions and Properties

Chemical reactions involving 2-(2-Oxocyclopentyl)acetic Acid and its derivatives are diverse. For example, the synthesis of 2-(2-chloroethoxy) acetic acid via oxidation of 2-(2-chloroethoxy) ethanol and the comparison of oxidation effects of different oxidants highlight the chemical versatility and reactivity of these compounds (Xiang Hong-lin, 2008).

Physical Properties Analysis

The physical properties of compounds like 2-(2-Oxocyclopentyl)acetic Acid can be inferred from studies on similar molecules, where factors such as crystal system, space group, and intermolecular hydrogen bonds play a crucial role in determining their solid-state configuration and stability (Zhao Jing-gui, 2005).

Chemical Properties Analysis

The chemical properties, including reactivity and functional group behavior, can be illustrated by examining the synthesis routes and reaction conditions of closely related compounds. The work by Juma et al. (2008) on the efficient synthesis of 2,6-dioxo-1,2,3,4,5,6-hexahydroindoles, based on the synthesis and reactions of (2,4-dioxocyclohex-1-yl)acetic acid derivatives, provides insights into the chemical behavior and potential transformations of these compounds (B. Juma et al., 2008).

Scientific Research Applications

  • Stereoelectronically Controlled Fragmentation : The Baeyer–Villiger reaction of 2-(2-oxocyclohexyl)acetic acid, which is closely related to 2-(2-oxocyclopentyl)acetic acid, shows stereoelectronic control during its fragmentation, suggesting potential applications in organic synthesis and stereochemistry studies (Chandrasekhar & Roy, 1994).

  • Degradation in Water Treatment : In a study on the photolysis of S(2)O(8)(2-) for the removal of acetic acid, a compound related to 2-(2-oxocyclopentyl)acetic acid, the research suggests its potential for water treatment and environmental applications (Criquet & Leitner, 2009).

  • Anti-inflammatory and Analgesic Activities : Derivatives of [(cycloalkylmethyl)phenyl]acetic acid, which include compounds similar to 2-(2-oxocyclopentyl)acetic acid, have demonstrated anti-inflammatory and analgesic activities, indicating potential pharmaceutical applications (Terada et al., 1984).

  • Catalytic Oxidation and Etherification of C-H Bonds : A study described the use of oxidants like peroxide in the catalytic acetoxylation and etherification of arene and alkane C-H bonds. This research indicates potential applications in organic synthesis and chemical engineering (Desai, Malik, & Sanford, 2006).

  • Synthesis of Phenanthridines : The iron-catalyzed intramolecular N-arylation of O-acetyl oxime derived from 2'-arylacetophenones, which are structurally similar to 2-(2-oxocyclopentyl)acetic acid, offers a convenient route to substituted phenanthridines, highlighting its role in organic synthesis and medicinal chemistry (Deb & Yoshikai, 2013).

  • Development of Fast-Dissolving Tablets : In the pharmaceutical industry, the structurally related compound Aceclofenac, [[[2-[(2, 6, Dichlorophenyl) amino] phenyl] acetyl] oxy] acetic acid, has been used to develop fast-dissolving tablets, showing potential in drug formulation and delivery (Kulkarni et al., 2015).

  • Wastewater Treatment Applications : Peracetic acid, structurally similar to 2-(2-oxocyclopentyl)acetic acid, is used in wastewater treatment for its oxidizing properties, with potential applications in environmental chemistry and industrial processes (da Silva et al., 2019).

  • Photocatalytic Decomposition on TiO2 : Research on the photocatalytic decomposition of acetic acid on TiO2 provides insights into potential applications in environmental chemistry and catalysis (Muggli & Falconer, 1999).

Safety And Hazards

The compound is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to keep away from heat/sparks/open flames/hot surfaces and to take precautionary measures against static discharge . It is advised to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

2-(2-oxocyclopentyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O3/c8-6-3-1-2-5(6)4-7(9)10/h5H,1-4H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLLLIBGOZUPLOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(=O)C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20393744
Record name 2-(2-oxocyclopentyl)acetic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20393744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-oxocyclopentyl)acetic Acid

CAS RN

1460-38-4
Record name 2-(2-oxocyclopentyl)acetic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20393744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Oxocyclopentaneacetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of ethyl 1-(2-ethoxy-2-oxoethyl)-2-oxocyclopentanecarboxylate (50.0 g, 206 mmol) in HOAc (500 mL) and 6 M HCl (250 mL) was heated at 100° C. for 6 h. The solvent was removed under reduced pressure and the residue was partitioned between EtOAc (500 mL) and H2O (200 mL). Aqueous layer was separated and extracted with EtOAc (2×250 mL). The combined organic layers were washed with H2O (300 mL), brine (300 mL), dried over Na2SO4, decanted and concentrated to yield the title compound as a white solid (22 g). 1H NMR (400 MHz, CDCl3) δ ppm 1.59-1.72 (m, 1H), 1.75-1.90 (m, 1H), 2.03-2.10 (m, 1H), 2.20 (dd, J=10.9, 8.9 Hz, 1H), 2.30-2.40 (m, 2H), 2.40-2.50 (m, 2H), 2.80 (dd, J=15.7, 7.2 Hz, 1H), 11.5 (s, 1H).
Quantity
50 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2-oxocyclopentyl)acetic Acid
Reactant of Route 2
2-(2-oxocyclopentyl)acetic Acid
Reactant of Route 3
2-(2-oxocyclopentyl)acetic Acid
Reactant of Route 4
2-(2-oxocyclopentyl)acetic Acid
Reactant of Route 5
2-(2-oxocyclopentyl)acetic Acid
Reactant of Route 6
2-(2-oxocyclopentyl)acetic Acid

Citations

For This Compound
5
Citations
C DeoáRoy - Journal of the Chemical Society, Perkin Transactions 2, 1994 - pubs.rsc.org
The Baeyer–Villiger reaction of 2-(2-oxocyclohexyl)acetic acid occurs via a bicyclic Criegee intermediate, which fragments with stereoelectronic control, as evidenced by product …
Number of citations: 25 pubs.rsc.org
N Kretschmer, A Hufner, C Durchschein… - International Journal of …, 2021 - mdpi.com
Melanoma is the deadliest form of skin cancer and accounts for about three quarters of all skin cancer deaths. Especially at an advanced stage, its treatment is challenging, and survival …
Number of citations: 7 www.mdpi.com
FD Ferrari - 2012 - theses.gla.ac.uk
Spirocyclic piperidines and spirocyclic pyrans are prevalent throughout nature, often appearing in natural products which exhibit exciting biological activities. Notable examples of …
Number of citations: 3 theses.gla.ac.uk
E Abele, R Abele - Current Organic Synthesis, 2014 - ingentaconnect.com
This review demonstrates that oximes and their derivatives are valuable starting materials for the preparation of many classes of heterocyclic compounds. The main group of reactions …
Number of citations: 25 www.ingentaconnect.com
W Wang, E Herdtweck, A Dömling - Chemical communications, 2010 - pubs.rsc.org
Polycyclic indole moieties are often part of bioactive natural or synthetic products, however traditionally have to be synthesized over several steps involving time consuming sequential …
Number of citations: 83 pubs.rsc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.